molecular formula C28H21BF4N2O B2459097 1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate CAS No. 454696-30-1

1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate

Cat. No.: B2459097
CAS No.: 454696-30-1
M. Wt: 488.29
InChI Key: QIEGUHNQFPKGIF-UHFFFAOYSA-N
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Description

1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate is a complex organic compound known for its unique structure and versatile applications. This compound features a pyridinium core substituted with phenyl groups and a tetrafluoroborate counterion, making it a valuable reagent in various chemical processes.

Preparation Methods

The synthesis of 1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate typically involves the reaction of 2-oxo-1(2H)-pyridine with triphenylpyridinium salts in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactions with optimized yields and purity levels.

Chemical Reactions Analysis

1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate involves its interaction with molecular targets through its pyridinium core and phenyl groups. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate can be compared with similar compounds such as:

  • O-(2-Oxo-1(2H)-pyridyl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
  • N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of a pyridinium core with triphenyl substitution, providing distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4,6-triphenylpyridin-1-ium-1-yl)pyridin-2-one;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N2O.BF4/c31-28-18-10-11-19-29(28)30-26(23-14-6-2-7-15-23)20-25(22-12-4-1-5-13-22)21-27(30)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEGUHNQFPKGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N4C=CC=CC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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